![molecular formula C20H24N4O4 B2748326 5-((3,4-dimethoxyphenethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941903-70-4](/img/structure/B2748326.png)
5-((3,4-dimethoxyphenethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as pyrido [2,3-d]pyrimidines . It is a yellow solid with a melting point of 287–288 °C .
Synthesis Analysis
The synthesis of this compound involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, its IR spectrum shows peaks at 3137 cm−1 (NH), 1676 cm−1 (C=O), and 1609 cm−1 (C=N). Its 1H NMR spectrum (400 MHz, DMSO-d6) shows peaks at 12.1 ppm (s, 1H, NH), 7.51–8.10 ppm (m, 7H, Ar–H), 6.95 ppm (s, 1H, Ar–H), and 3.78 ppm (m, 6H, OCH3). Its 13C NMR spectrum (100 MHz, DMSO-d6) shows peaks at various chemical shifts .Physical And Chemical Properties Analysis
As mentioned earlier, this compound is a yellow solid with a melting point of 287–288 °C . Its IR, 1H NMR, and 13C NMR spectra provide information about its chemical structure .Applications De Recherche Scientifique
Synthesis and Characterization
The compound and its derivatives are synthesized through various chemical reactions, offering insights into their structural and functional properties. For instance, the synthesis and characterization of pyrido[2,3-d]pyrimidine derivatives, including the study of their urease inhibition activity, showcase the methodological advancements in producing these compounds with potential biological activities (Rauf et al., 2010). Similarly, the development of a water-mediated, catalyst-free synthesis method for functionally diversified pyrimidine-2,4(1H,3H)-diones highlights the evolution of more sustainable and efficient chemical processes (Brahmachari et al., 2020).
Biological Activities
Research into the biological activities of pyrido[2,3-d]pyrimidine derivatives and their analogs has revealed their potential in medicinal applications. These compounds have been evaluated for their urease inhibition (Rauf et al., 2010), which is significant for developing treatments against diseases caused by urease-producing pathogens. Moreover, the exploration of Schiff bases of pyrido[1,2-a] pyrimidine derivatives with certain amino acids has shown promising antibacterial and antitumor activities, indicating the therapeutic potential of these compounds (Alwan et al., 2014).
Chemical Properties and Applications
The chemical properties of pyrido[2,3-d]pyrimidine derivatives, such as their ability to form boron chelates or undergo specific reactions to yield novel heterocyclic compounds, are of significant interest for their applications in material science and as intermediates in organic synthesis (Komkov et al., 2006).
Orientations Futures
Propriétés
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)ethylamino]-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-12-11-22-18-16(19(25)24(3)20(26)23(18)2)17(12)21-9-8-13-6-7-14(27-4)15(10-13)28-5/h6-7,10-11H,8-9H2,1-5H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQXFLFIQQYCQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1NCCC3=CC(=C(C=C3)OC)OC)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

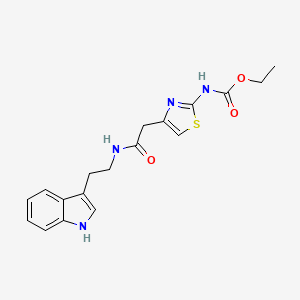
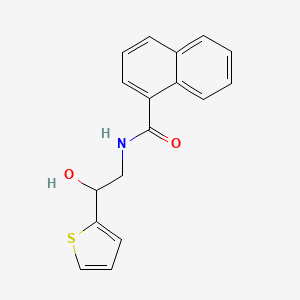
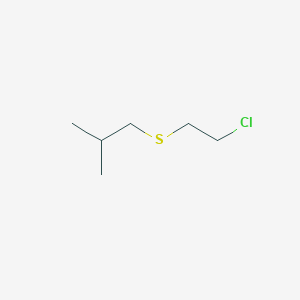
![9-methyl-1,7-bis(2-methylallyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2748247.png)
![6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-propyl[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2748248.png)
![N-[(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methyl]prop-2-enamide](/img/structure/B2748251.png)
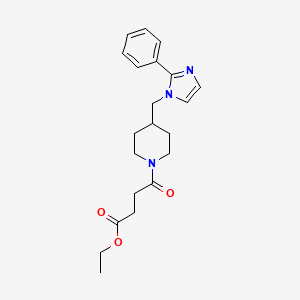
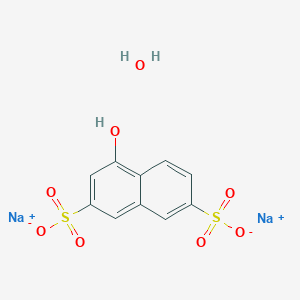
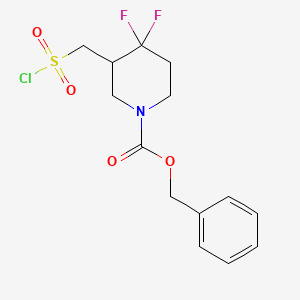
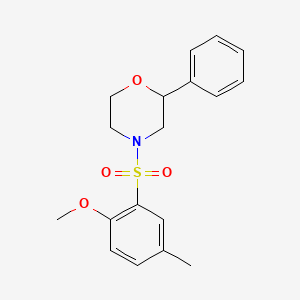
![Ethyl 2-[[5-[[(3,4-dimethoxybenzoyl)amino]methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2748259.png)
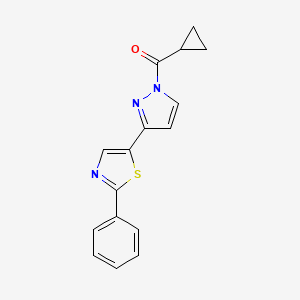
![3,7,9-trimethyl-1-nonyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2748264.png)
![Benzo[d]thiazol-6-yl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2748265.png)